Boc-Gln(Trt)-OH Boc-Gln(Trt)-OH
Brand Name: Vulcanchem
CAS No.: 132388-69-3
VCID: VC21538439
InChI: InChI=1S/C29H32N2O5/c1-28(2,3)36-27(35)30-24(26(33)34)19-20-25(32)31-29(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,30,35)(H,31,32)(H,33,34)/t24-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Molecular Formula: C29H32N2O5
Molecular Weight: 488.6 g/mol

Boc-Gln(Trt)-OH

CAS No.: 132388-69-3

Cat. No.: VC21538439

Molecular Formula: C29H32N2O5

Molecular Weight: 488.6 g/mol

* For research use only. Not for human or veterinary use.

Boc-Gln(Trt)-OH - 132388-69-3

CAS No. 132388-69-3
Molecular Formula C29H32N2O5
Molecular Weight 488.6 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(tritylamino)pentanoic acid
Standard InChI InChI=1S/C29H32N2O5/c1-28(2,3)36-27(35)30-24(26(33)34)19-20-25(32)31-29(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,30,35)(H,31,32)(H,33,34)/t24-/m0/s1
Standard InChI Key YEXNCDUSVVLUFM-DEOSSOPVSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

ParameterInformation
IUPAC Name(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(tritylamino)pentanoic acid
CAS Number132388-69-3
PubChem CID15138260
Molecular FormulaC₂₉H₃₂N₂O₅
Molecular Weight488.6 g/mol
DSSTox Substance IDDTXSID40568891
Nikkaji NumberJ2.122.580K
WikidataQ72450955

The compound is also known by several synonyms including N-Boc-N'-trityl-L-glutamine and N²-(tert-butoxycarbonyl)-N⁵-trityl-L-glutamine, which reflect its structural characteristics and protection pattern .

Structural Features

The molecular structure of Boc-Gln(Trt)-OH features several key components that define its chemical behavior and utility in peptide synthesis applications.

The compound contains:

  • A central L-glutamine backbone

  • An N-terminal tert-butoxycarbonyl (Boc) protecting group

  • A C-terminal carboxylic acid group

  • A side-chain amide protected with the trityl (triphenylmethyl) group

This specific arrangement of protecting groups makes the compound particularly valuable for controlled peptide bond formation while preventing unwanted side reactions . The triphenylmethyl group, consisting of three phenyl rings attached to a central carbon atom, provides steric hindrance that efficiently protects the side-chain amide of glutamine.

Physical and Chemical Properties

Molecular Characteristics

The physical and chemical properties of Boc-Gln(Trt)-OH are largely determined by its structure, particularly the presence of the protecting groups and the underlying amino acid backbone.

Table 2: Physical and Chemical Properties

PropertyValue
Physical StateSolid
Molecular Weight488.6 g/mol
SMILES NotationCC(C)(C)OC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Optical RotationExhibits optical activity due to chiral center
Functional GroupsCarbamate (Boc), carboxylic acid, trityl-protected amide

The compound's canonical SMILES notation (CC(C)(C)OC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O) provides a linear representation of its molecular structure, capturing the arrangement of atoms and bonds that characterize this protected amino acid .

Solubility and Stability

Boc-Gln(Trt)-OH demonstrates specific solubility and stability characteristics that are important considerations for its handling and application in research settings.

The compound is typically soluble in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (THF). Its stability profile is influenced by the protecting groups, with the following key characteristics:

  • The Boc group is acid-labile and can be cleaved under acidic conditions (typically using trifluoroacetic acid)

  • The trityl group is also acid-sensitive but requires stronger acidic conditions for complete removal

  • The compound should be stored in a cool, dry environment to prevent degradation

  • Repeated freezing and thawing should be avoided to maintain product integrity

For increasing solubility in difficult cases, it is recommended to heat the compound to 37°C and utilize ultrasonic bath treatment for a short period .

Applications in Research

Role in Peptide Synthesis

Boc-Gln(Trt)-OH serves a critical function in peptide synthesis, particularly in the creation of complex peptides and proteins where controlled reactivity is essential.

The compound is extensively utilized in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis methodologies. Its incorporation into these synthetic frameworks offers several advantages:

  • The Boc protecting group prevents unwanted reactions at the alpha-amino group during coupling reactions

  • The trityl protection of the side-chain amide prevents side reactions and cross-linking that could occur with the nucleophilic glutamine side chain

  • The differential stability of the protecting groups allows for selective deprotection strategies

  • The L-configuration preserves the stereochemistry required for biologically active peptides

These characteristics make Boc-Gln(Trt)-OH particularly valuable in the synthesis of peptides that contain glutamine residues, especially when precise control over the reaction sequence is required.

Scientific Research Applications

Beyond its direct role in peptide synthesis, Boc-Gln(Trt)-OH contributes to numerous scientific research applications across chemistry, biology, and pharmaceutical sciences.

The compound is instrumental in:

  • Studying protein-protein interactions through the synthesis of peptide probes

  • Investigating enzyme-substrate interactions with custom-designed peptide substrates

  • Examining the structural and functional roles of glutamine residues in proteins

  • Developing peptide-based therapeutics, including enzyme inhibitors and receptor modulators

  • Creating peptide vaccines and diagnostic agents for medical applications

The selective deprotection capabilities offered by the compound's protecting groups allow researchers to design complex synthetic strategies for creating peptides with specific sequences and functional properties.

Desired ConcentrationAmount of Compound Required for Solution Volume
1 mg
1 mM2.0467 mL
5 mM0.4093 mL
10 mM0.2047 mL

When preparing stock solutions, it is advisable to select an appropriate solvent based on the compound's solubility characteristics and the requirements of subsequent experimental procedures. Once prepared, stock solutions should be stored in separate packages to prevent degradation from repeated freezing and thawing cycles .

Chemical Reactivity

Deprotection Reactions

The protecting groups in Boc-Gln(Trt)-OH undergo specific deprotection reactions that are fundamental to its utility in peptide synthesis.

The Boc group is typically removed under acidic conditions:

  • Treatment with trifluoroacetic acid (TFA) in dichloromethane (typically 25-50% v/v)

  • The reaction proceeds through protonation of the tert-butyl carbamate, followed by loss of carbon dioxide and formation of the tert-butyl cation

  • Complete Boc removal usually occurs within 30-60 minutes at room temperature

The trityl group requires stronger acidic conditions for removal:

  • Treatment with TFA containing scavengers (often triisopropylsilane or water)

  • The trityl cation formed during deprotection is highly reactive and requires appropriate scavengers to prevent side reactions

  • Full deprotection typically requires 1-2 hours of treatment

These differential deprotection conditions allow for selective removal of protecting groups, providing flexibility in synthetic strategies.

Coupling Reactions

Boc-Gln(Trt)-OH participates in peptide coupling reactions through its carboxylic acid group, which can be activated for amide bond formation.

Common coupling protocols include:

  • Activation with carbodiimide reagents such as DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide)

  • Use of phosphonium or aminium coupling agents like HBTU, HATU, or PyBOP

  • Formation of active esters with reagents such as HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole)

The coupling reactions typically proceed with high efficiency due to the absence of interfering side-chain reactivity, which is prevented by the trityl protection of the glutamine amide group .

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